(3,4-Dibromophenyl)methanethiol: A Comprehensive Technical Guide for Advanced Research
(3,4-Dibromophenyl)methanethiol: A Comprehensive Technical Guide for Advanced Research
This in-depth technical guide provides a comprehensive overview of (3,4-Dibromophenyl)methanethiol, a versatile building block with significant potential in medicinal chemistry and materials science. This document explores the compound's core chemical properties, a robust synthetic protocol, expected spectroscopic characteristics, and its anticipated reactivity, offering a valuable resource for researchers, scientists, and professionals in drug development.
Introduction and Strategic Importance
(3,4-Dibromophenyl)methanethiol is an organosulfur compound featuring a dibrominated benzene ring attached to a methanethiol group. The presence of both a reactive thiol (-SH) group and two bromine atoms on the aromatic ring makes this molecule a highly attractive intermediate for organic synthesis. The thiol moiety serves as a potent nucleophile and can undergo a variety of transformations, while the bromine atoms provide strategic handles for cross-coupling reactions, allowing for the introduction of molecular complexity. Aromatic bromides are established precursors in the synthesis of a wide array of active pharmaceutical ingredients (APIs) and are extensively used in fundamental aromatic bond-forming reactions.[1][2] The strategic placement of the bromine atoms at the 3 and 4 positions influences the electronic properties and steric environment of the molecule, offering unique opportunities for selective functionalization.
Physicochemical and Spectroscopic Profile
While specific experimental data for (3,4-Dibromophenyl)methanethiol is not widely available, its properties can be reliably predicted based on the well-characterized behavior of related compounds such as brominated thiophenols and benzyl thiols.[3][4][5]
Table 1: Physicochemical Properties of (3,4-Dibromophenyl)methanethiol
| Property | Value (Estimated) | Notes |
| Molecular Formula | C₇H₆Br₂S | - |
| Molecular Weight | 285.99 g/mol | - |
| Appearance | Colorless to pale yellow liquid or low-melting solid | Based on similar benzyl thiols. |
| Odor | Strong, unpleasant (stench) | Characteristic of thiols (mercaptans).[6] |
| Boiling Point | > 200 °C | Expected to be high due to molecular weight and polarity. |
| Solubility | Insoluble in water; soluble in common organic solvents (e.g., dichloromethane, diethyl ether, ethanol). | General solubility for organohalides and thiols. |
Spectroscopic Characterization (Predicted)
-
¹H NMR: The proton NMR spectrum is expected to show a characteristic triplet for the thiol proton (-SH) around 1.5-2.0 ppm. The benzylic protons (-CH₂-) would likely appear as a doublet between 3.5 and 4.0 ppm.[7] The aromatic region (7.0-8.0 ppm) would display a complex splitting pattern corresponding to the three protons on the dibrominated ring.
-
¹³C NMR: The carbon spectrum would show a signal for the benzylic carbon (-CH₂-) in the range of 25-35 ppm. The aromatic carbons would appear in the region of 120-140 ppm, with the carbons attached to bromine showing distinct chemical shifts.
-
IR Spectroscopy: The infrared spectrum should exhibit a weak absorption band for the S-H stretch around 2550-2600 cm⁻¹. Characteristic C-H stretching frequencies for the aromatic and methylene groups would be observed around 3000-3100 cm⁻¹ and 2850-2960 cm⁻¹, respectively.
Synthesis and Experimental Protocol
The most direct and reliable method for the synthesis of (3,4-Dibromophenyl)methanethiol is the nucleophilic substitution of 3,4-dibromobenzyl bromide with a sulfur nucleophile, such as sodium hydrosulfide (NaHS).[8][9] This is a standard Sₙ2 reaction where the hydrosulfide ion displaces the bromide ion.
Diagram 1: Synthetic Workflow for (3,4-Dibromophenyl)methanethiol
Caption: Proposed synthetic route for (3,4-Dibromophenyl)methanethiol.
Step-by-Step Synthesis Protocol:
-
Preparation: In a three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet, dissolve sodium hydrosulfide (1.1 equivalents) in anhydrous ethanol.
-
Reaction: Slowly add a solution of 3,4-dibromobenzyl bromide (1.0 equivalent) in ethanol to the stirred solution of sodium hydrosulfide at room temperature.
-
Monitoring: The reaction progress can be monitored by thin-layer chromatography (TLC). The reaction is typically complete within a few hours.
-
Work-up: Once the reaction is complete, carefully pour the mixture into water and extract the product with diethyl ether.
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by vacuum distillation or flash column chromatography on silica gel.
Chemical Reactivity and Synthetic Potential
(3,4-Dibromophenyl)methanethiol is a bifunctional molecule, with both the thiol and the aryl bromide moieties available for further chemical transformations.
Reactions of the Thiol Group:
-
Alkylation: The thiol group can be easily deprotonated with a mild base to form a thiolate, which is a strong nucleophile. This thiolate can react with various electrophiles, such as alkyl halides, to form thioethers.[10]
-
Oxidation: Thiols can be oxidized to form disulfides, sulfinic acids, or sulfonic acids, depending on the oxidizing agent and reaction conditions.
-
Desulfurization: Benzyl thiols are particularly reactive and can undergo desulfurization reactions, where the C-S bond is cleaved.[11] This can be useful for introducing other functional groups at the benzylic position.
Reactions of the Aryl Bromide Groups:
-
Cross-Coupling Reactions: The two bromine atoms on the aromatic ring are ideal handles for palladium-catalyzed cross-coupling reactions, such as Suzuki, Heck, and Buchwald-Hartwig amination reactions.[2] This allows for the formation of new carbon-carbon and carbon-heteroatom bonds, enabling the synthesis of complex molecular architectures.
Diagram 2: Reactivity and Synthetic Potential
Caption: Potential synthetic transformations of (3,4-Dibromophenyl)methanethiol.
Potential Applications in Research and Development
The unique combination of functional groups in (3,4-Dibromophenyl)methanethiol makes it a valuable tool for several areas of chemical research.
-
Drug Discovery: Brominated compounds are widely used in the synthesis of pharmaceuticals.[12][13][14] The thiol group can be used to attach this molecule to other scaffolds or to interact with biological targets. The dibromophenyl moiety can be further elaborated to explore structure-activity relationships.
-
Materials Science: Aromatic thiols are used in the development of self-assembled monolayers on metal surfaces and in the synthesis of novel polymers and nanomaterials.[3] The dibromo-substitution pattern offers opportunities for creating unique electronic and photonic materials.
-
Agrochemicals: Aromatic bromides are also used in the synthesis of pesticides and herbicides.[1]
Safety and Handling
(3,4-Dibromophenyl)methanethiol should be handled with appropriate safety precautions in a well-ventilated fume hood.
-
Hazards: Thiols are known for their powerful and unpleasant odor.[15] Brominated aromatic compounds can be irritants and may have other toxicological properties. Direct contact with skin and eyes should be avoided. Inhalation of vapors should be minimized.
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, gloves, and a lab coat.
-
Storage: Store in a cool, dry, well-ventilated area away from oxidizing agents.
-
Disposal: Dispose of in accordance with local, state, and federal regulations.
References
- Desulfurization of Thiols for Nucleophilic Substitution | Organic Letters - ACS Public
- 4-Bromothiophenol - Grokipedia. (n.d.).
- Accessing and Utilizing Thiols in Organic Chemistry - ChemRxiv. (n.d.).
- 4-Bromothiophenol - Wikipedia. (n.d.).
- Kannan, P., et al. (n.d.).
- 4-Bromothiophenol | C6H5BrS | CID 66049 - PubChem. (n.d.).
- Benefits of Utilizing UV Bromination in Pharmaceutical Manufacturing - Ascensus. (n.d.).
- Aromatic Bromide manufactures in Mumbai - Pacific Biochem Priv
- Strategies for the direct oxidative esterification of thiols with alcohols - RSC Publishing. (2022, May 13).
- Brominated Thiophenes as Precursors in the Preparation of Brominated and Arylated Anthraquinones - MDPI. (2009, March 4).
- Benzyl thioether formation merging copper catalysis - Semantic Scholar. (2021, December 20).
- ENANTIOSELECTIVE OXIDATION OF AN ALKYL ARYL SULFIDE: SYNTHESIS OF (S)-(-)-METHYL P-BROMOPHENYL SULFOXIDE - Organic Syntheses Procedure. (n.d.).
- SAFETY DATA SHEET - Fisher Scientific. (2009, September 26).
- Freeman, F., et al. (1994). Reactions of Arylmethanethiols with 1,4-Disubstituted 1,3-Butadiynes. J. Org. Chem., 59(15), 4350-4352.
- 1H NMR spectrum of Compound 32 - The Royal Society of Chemistry. (n.d.).
- m-Bromobenzenethiol | C6H5BrS | CID 80597 - PubChem. (n.d.).
- Provide the structure of the principal organic product formed when benzyl bromide reacts with sodium - brainly.com. (2020, December 4).
- Pharmaceuticals - BSEF. (n.d.).
- SAFETY DATA SHEET - TCI Chemicals. (2025, September 10).
- SAFETY DATA SHEET - Sigma-Aldrich. (2024, August 31).
- Safety Data Sheet - Angene Chemical. (2025, February 18).
- Give the structure of the principal organic product formed in the reaction of benzyl bromide with sodium hydrogen sulfide. | Homework.Study.com. (n.d.).
- Bromination of Deactivated Aromatics: A Simple and Efficient Method | The Journal of Organic Chemistry - ACS Public
- Reactions of Arylmethanethiols with 1,4-Disubstituted 1,3-Butadiynes | The Journal of Organic Chemistry - ACS Public
- The Role of Bromine in Modern Pharmaceuticals - Tethys Chemical. (2024, December 10).
- Safety Data Sheet Methanethiol - SDS EU (Reach Annex II). (2020, September 23).
- NMR Chemical Shifts of Impurities - MilliporeSigma. (n.d.).
- Showing Compound Methanethiol (FDB011886) - FooDB. (2010, April 8).
- A Convenient Synthesis of Thiol, Trithiocarbonate and Disulfide - ResearchG
- thiobenzophenone - Organic Syntheses Procedure. (n.d.).
- A Comprehensive Guide to Sodium Hydrosulfide Reactions - Jam Group Co. (n.d.).
- EP0319915A2 - Method for producing 4,4'-dibromobiphenyl - Google P
- Organic Chemistry Ir And Nmr Che
- US2647151A - Production of methanethiol - Google P
- K2WO4/Al2O3 catalysts for methanethiol synthesis from methanol and H2S: effect of catalyst preparation procedure | Semantic Scholar. (2019, June 7).
- NMR Chemical Shift Values Table - Chemistry Steps. (2024, August 1).
- Developments in the Synthesis of Methanthiol by High H2S-containing Syngas. (2025, August 6).
Sources
- 1. pacificbiochem.com [pacificbiochem.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. grokipedia.com [grokipedia.com]
- 4. 4-Bromothiophenol - Wikipedia [en.wikipedia.org]
- 5. 4-Bromothiophenol | C6H5BrS | CID 66049 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. fishersci.com [fishersci.com]
- 7. NMR Chemical Shift Values Table - Chemistry Steps [chemistrysteps.com]
- 8. brainly.com [brainly.com]
- 9. homework.study.com [homework.study.com]
- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Ascensus [ascensusspecialties.com]
- 13. Pharmaceuticals - BSEF [bsef.com]
- 14. The Role of Bromine in Modern Pharmaceuticals : Tethys Chemical [tethyschemical.com]
- 15. Showing Compound Methanethiol (FDB011886) - FooDB [foodb.ca]
